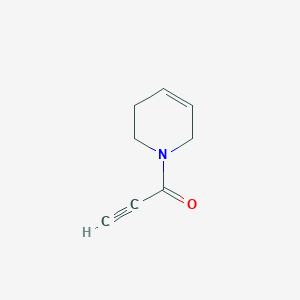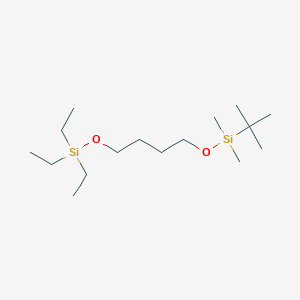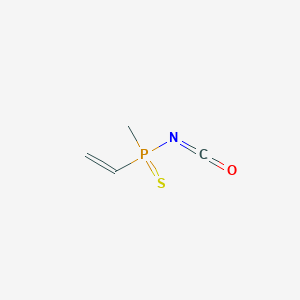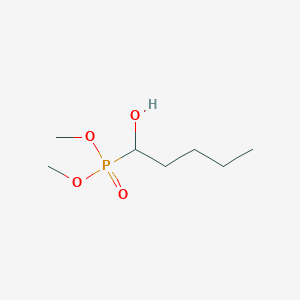![molecular formula C19H17O3PS B14309361 Diphenyl [(phenylsulfanyl)methyl]phosphonate CAS No. 116222-93-6](/img/no-structure.png)
Diphenyl [(phenylsulfanyl)methyl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphenyl [(phenylsulfanyl)methyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group bonded to a phenylsulfanyl methyl group and two phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diphenyl [(phenylsulfanyl)methyl]phosphonate can be synthesized through several methods. One common approach involves the reaction of diphenylphosphine oxide with a phenylsulfanyl methyl halide under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the phosphine oxide acts as a nucleophile, attacking the electrophilic carbon of the halide.
Another method involves the use of diaryliodonium salts with phosphites in the presence of a base under visible-light illumination. This reaction provides a variety of aryl phosphonates, including this compound, and proceeds smoothly with good functional group tolerance .
Industrial Production Methods
Industrial production of this compound may involve large-scale adaptations of the synthetic routes mentioned above. The use of continuous flow reactors and microwave irradiation can enhance reaction efficiency and yield. Additionally, the use of inexpensive catalysts such as copper or nickel can make the process more cost-effective .
Analyse Chemischer Reaktionen
Types of Reactions
Diphenyl [(phenylsulfanyl)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphine oxides.
Reduction: Reduction reactions can convert the phosphonate group to phosphine or phosphine oxide.
Substitution: Nucleophilic substitution reactions can replace the phenylsulfanyl group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Bases such as sodium hydride or potassium tert-butoxide are often employed to facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Phosphonic acids or phosphine oxides.
Reduction: Phosphine or phosphine oxide.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Diphenyl [(phenylsulfanyl)methyl]phosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential as a bioactive compound with antibacterial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenylphosphine oxide: Similar in structure but lacks the phenylsulfanyl methyl group.
Phenylphosphonic acid: Contains a phosphonic acid group instead of a phosphonate group.
Triphenylphosphine: Contains three phenyl groups bonded to phosphorus but lacks the phosphonate group.
Uniqueness
Diphenyl [(phenylsulfanyl)methyl]phosphonate is unique due to the presence of the phenylsulfanyl methyl group, which imparts distinct chemical properties and reactivity. This structural feature allows for specific interactions with molecular targets and enhances the compound’s versatility in various applications .
Eigenschaften
| 116222-93-6 | |
Molekularformel |
C19H17O3PS |
Molekulargewicht |
356.4 g/mol |
IUPAC-Name |
[phenoxy(phenylsulfanylmethyl)phosphoryl]oxybenzene |
InChI |
InChI=1S/C19H17O3PS/c20-23(21-17-10-4-1-5-11-17,22-18-12-6-2-7-13-18)16-24-19-14-8-3-9-15-19/h1-15H,16H2 |
InChI-Schlüssel |
WKCFCRKJJXZCBQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OP(=O)(CSC2=CC=CC=C2)OC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-Methyl-4-(2-methylthiiran-2-yl)-7-thiabicyclo[4.1.0]heptane](/img/structure/B14309335.png)
![4-[3-(Ethenyloxy)-2,6,6-trimethylcyclohex-1-en-1-yl]butan-2-one](/img/structure/B14309351.png)

